
An In-depth Technical Guide to the Molecular
Geometry of Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chromous bromide

Cat. No.: B167723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of

chromous bromide (CrBr₂). It covers the structure of the compound in both the solid and

gaseous phases, presenting available quantitative data, detailed experimental protocols for

structural determination, and visualizations of molecular structures and experimental workflows.

This document is intended to be a core resource for researchers and professionals in

chemistry, materials science, and drug development who require a deep understanding of the

structural characteristics of this inorganic compound.

Introduction to Chromous Bromide
Chromous bromide, or chromium(II) bromide, is an inorganic compound with the chemical

formula CrBr₂. It is a white crystalline solid that is soluble in water, forming blue solutions.[1]

The arrangement of its constituent atoms, or its molecular geometry, is fundamental to its

physical and chemical properties. This geometry differs significantly between the solid and

gaseous states, a common characteristic for many metal halides.

Molecular Geometry in the Solid State
In the solid state, chromous bromide adopts a crystal structure analogous to that of cadmium

iodide (CdI₂).[1][2][3] This structure is characterized by a layered lattice. Within these layers,

each chromium(II) ion is surrounded by six bromide ions in an octahedral coordination

geometry.[2][3]
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The octahedral arrangement involves the chromium ion at the center and the six bromide ions

at the vertices of an octahedron. These octahedra are not isolated but are interconnected by

bridging bromide ligands, forming extended sheets.[1]

Quantitative Structural Data
X-ray diffraction studies have provided the following quantitative data for the bond lengths in

the solid-state crystal structure of chromous bromide:

Parameter Value (Å) Experimental Method

Cr-Br Bond Length 1 2.545 ± 0.01 X-ray Diffraction

Cr-Br Bond Length 2 2.998 ± 0.01 X-ray Diffraction

Table 1: Experimentally

determined bond lengths for

solid chromous bromide.[2]

The presence of two distinct bond lengths suggests a distorted octahedral geometry within the

crystal lattice, a phenomenon that can be attributed to crystal packing effects or Jahn-Teller

distortion, which is common for d⁴ metal ions like Cr(II).
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Octahedral Coordination of Cr(II)
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Figure 1: Octahedral coordination of Cr(II) in solid CrBr₂.

Molecular Geometry in the Gaseous State
Direct experimental data on the molecular geometry of gaseous chromous bromide is not

readily available. However, predictions can be made based on Valence Shell Electron Pair

Repulsion (VSEPR) theory and by analogy to similar transition metal dihalides.
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VSEPR Theory Prediction
For a free, monomeric CrBr₂ molecule in the gas phase, the central chromium atom has two

bonding pairs of electrons (with the two bromine atoms) and valence electrons of its own. As a

d⁴ metal, high-spin Cr(II) can have unpaired electrons that can influence the geometry in a way

analogous to lone pairs in main group elements. This often leads to non-linear structures for

transition metal dihalides.

Considering the electron pairs, a bent or V-shaped molecular geometry is predicted for

gaseous CrBr₂. This is in contrast to the linear geometry often seen in dihalides of alkaline

earth metals. The repulsion between the bonding pairs and the non-bonding d-electrons would

result in a bond angle of less than 180°.

This prediction is supported by computational studies on the analogous chromium(II) chloride

(CrCl₂), which indicate a bent geometry for the gaseous monomer. It is also known that the

vapor of chromous bromide contains oligomeric species, which further complicates

experimental determination of the monomer's structure.

Predicted Bent Geometry
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Figure 2: Predicted bent molecular geometry of gaseous CrBr₂.

Experimental Protocols
The determination of molecular geometry is reliant on sophisticated experimental techniques.

The primary methods for solid and gaseous phase analysis are X-ray crystallography and gas

electron diffraction, respectively.
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X-ray Crystallography for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement

in a crystalline solid.

Methodology:

Crystal Growth: High-quality single crystals of CrBr₂ are grown, typically by slow evaporation

of a saturated solution or by vapor deposition.

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic

X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a

detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and symmetry. The positions of the atoms within the crystal lattice are

determined by solving the phase problem and refining the structural model against the

experimental data.

X-ray Crystallography Workflow

Crystal Growth of CrBr₂ Mounting on Goniometer X-ray Diffraction Data Collection Structure Solution and Refinement Final Structural Model
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Figure 3: Experimental workflow for X-ray crystallography.

Gas Electron Diffraction for Gaseous-Phase Structure
Gas electron diffraction is a powerful technique for determining the structure of molecules in the

gas phase, free from intermolecular interactions.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b167723?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: A gaseous beam of CrBr₂ molecules is introduced into a high-vacuum

chamber. This requires heating the solid sample to a temperature sufficient to produce a

vapor.

Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular

gas beam.

Scattering and Detection: The electrons are scattered by the molecules, and the resulting

diffraction pattern of concentric rings is recorded on a detector.

Data Analysis: The scattering intensity as a function of the scattering angle is analyzed to

determine the internuclear distances and bond angles in the molecule.

Conclusion
The molecular geometry of chromous bromide is phase-dependent. In the solid state, it

exhibits an extended lattice with chromium(II) ions in a distorted octahedral coordination

environment. In the gas phase, the monomeric form is predicted to have a bent molecular

geometry due to the influence of the d-electrons on the chromium center. The precise

determination of these structures relies on advanced experimental techniques such as X-ray

crystallography and gas electron diffraction, providing fundamental data that is crucial for

understanding the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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